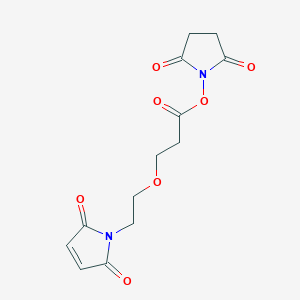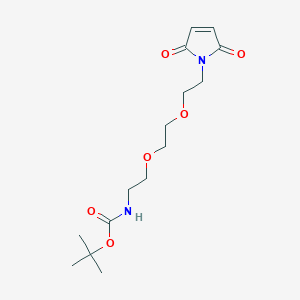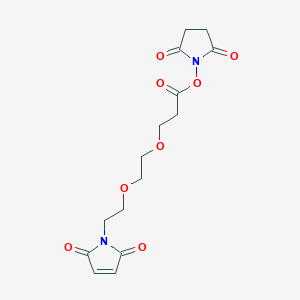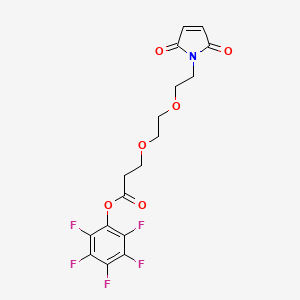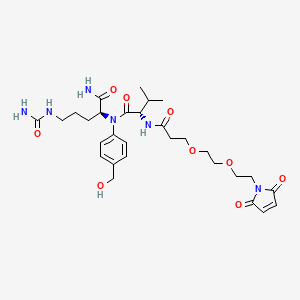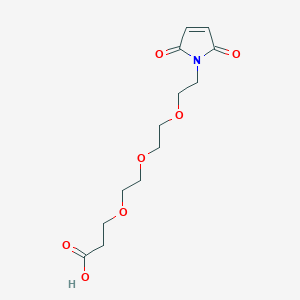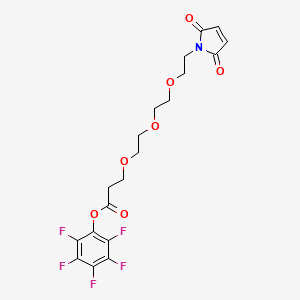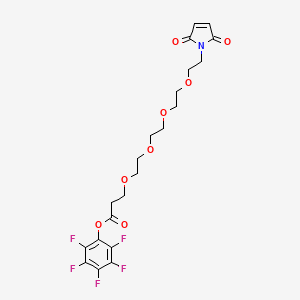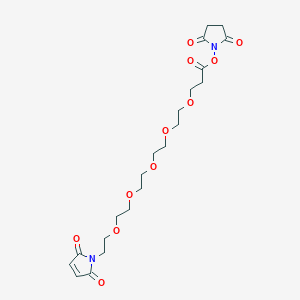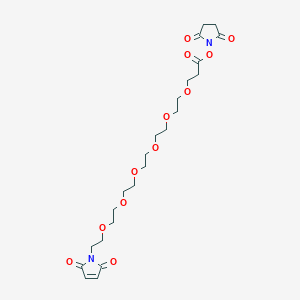
Inhibidor de K-Ras(G12C) 6
Descripción general
Descripción
“N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide” is a chemical compound with the molecular formula C17H22Cl2N2O3S . It is also known by other names such as N-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)-4-mercaptobutanamide, AOB5934, HMS3653I14, s7333, SW222246-1, 20G, and K-Ras (G12C) inhibitor 6 .
Molecular Structure Analysis
The molecular weight of this compound is 405.34 . The isomeric SMILES notation isc1cc(c(cc1Cl)Cl)OCC(=O)N2CCC(CC2)NC(=O)CCCS . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, the metabolic pathways of similar compounds generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation .Physical And Chemical Properties Analysis
This compound is a solid powder . It is soluble in DMSO at a concentration of 125 mg/mL (279.06 mM; ultrasonic and warming and heat to 60°C) .Aplicaciones Científicas De Investigación
Tratamiento del cáncer de pulmón de células no pequeñas (CPNP)
El inhibidor de K-Ras(G12C) 6 se ha utilizado en el tratamiento del CPNP. Una mejor comprensión del papel de KRAS y sus diferentes mutaciones ha llevado al desarrollo de inhibidores específicos de moléculas pequeñas capaces de dirigirse a KRAS G12C, una mutación de accionamiento oncogénico en una serie de cánceres, incluido el cáncer de pulmón de células no pequeñas {svg_1}.
Superar la resistencia a los medicamentos
Si bien estas terapias son muy prometedoras, se enfrentan a la misma limitación que otros inhibidores de cinasas, la aparición de mecanismos de resistencia. La biología detrás de la resistencia al inhibidor de KRAS G12C se ha investigado con enfoques de genoma completo, con la esperanza de encontrar una forma de mejorar la eficacia de estas nuevas moléculas {svg_2}.
Terapias combinadas
Se han investigado múltiples combinaciones de inhibidores de KRAS G12C con otras terapias dirigidas, como inhibidores de RTK, SHP2 y MEK, en ensayos clínicos para superar la resistencia. Han demostrado una eficacia prometedora, especialmente al combinar inhibidores de KRAS G12C y EGFR para el cáncer colorrectal con mutación KRAS G12C {svg_3}.
Orientación al metabolismo de la glutamina
Usando análisis de detección de genes y metabolómica en conjunto con el sistema CRISPR/Cas9, Romero et al. mostraron que los cánceres con mutaciones KEAP1 o NRF2 dependen de un metabolismo de la glutamina aumentado, proporcionando una justificación para los inhibidores de la glutaminasa en el tratamiento de pacientes con cáncer de pulmón mutante KRAS/KEAP1 o KRAS/NRF2 {svg_4}.
Aprobación de la FDA
En los últimos años, se han realizado importantes esfuerzos de investigación para encontrar inhibidores efectivos para la mutación Kras-G12C. Por ejemplo, sotorasib (Lumakras) se convirtió en la primera terapia dirigida aprobada por la FDA para el tratamiento de pacientes con CPNP que presentan la mutación Kras-G12C en 2021 {svg_5}.
Modulación inmune
En un modelo de ratón con mutación KRAS G12C, adagrasib aumentó los macrófagos asociados al tumor de tipo M1, las células dendríticas y las células T infiltrantes, y disminuyó las células supresoras derivadas de mieloides {svg_6}.
Mecanismo De Acción
Target of Action
The primary target of K-Ras(G12C) Inhibitor 6, also known as N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide, is the oncogenic K-Ras(G12C) protein . This protein is a member of the RAS family and its mutations are genetic drivers of multiple cancer types, especially colorectal cancer, pancreatic ductal adenocarcinoma, and non-small cell lung cancer .
Mode of Action
K-Ras(G12C) Inhibitor 6 is an irreversible inhibitor of the oncogenic K-Ras(G12C) protein . It subverts the native nucleotide preference to favor GDP over GTP . The inhibitor allosterically controls GTP affinity and effector interactions by fitting inside a “pocket”, or binding site, of the mutant K-Ras . This action locks K-Ras in the inactive state, arresting cell proliferation .
Biochemical Pathways
Once activated, K-Ras activates multiple downstream pathways including the RAF–MEK–MAPK and PI3K–AKT–mTOR pathways which stimulate cell growth and survival . By inhibiting K-Ras(G12C), these pathways are suppressed, leading to a decrease in cell growth and survival .
Result of Action
The result of K-Ras(G12C) Inhibitor 6’s action is the suppression of cell growth and survival in cells harboring the K-Ras(G12C) mutation . This can lead to a decrease in tumor size and potentially slow the progression of cancers driven by this mutation .
Action Environment
The efficacy and stability of K-Ras(G12C) Inhibitor 6 can be influenced by various environmental factors. For instance, the tumor microenvironment can impact drug response . Additionally, intrinsic or acquired resistance caused by cellular, molecular, and genetic mechanisms can also affect the efficacy of K-Ras(G12C) Inhibitor 6 . Understanding these factors is crucial for the design, testing, and clinical application of K-Ras(G12C) inhibitors .
Propiedades
IUPAC Name |
N-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]-4-sulfanylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O3S/c18-12-3-4-15(14(19)10-12)24-11-17(23)21-7-5-13(6-8-21)20-16(22)2-1-9-25/h3-4,10,13,25H,1-2,5-9,11H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXCEHMKUTXHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCCS)C(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143036 | |
| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2060530-16-5 | |
| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2060530-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | k-Ras(g12C) inhibitor 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2060530165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | K-RAS(G12C) INHIBITOR 6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPV55C3PN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



